![molecular formula C15H13FO4 B6402955 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261986-02-0](/img/structure/B6402955.png)
3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%
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Overview
Description
3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% (3-FMA) is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. It is a derivative of the naturally occurring compound benzoic acid, and has been modified to contain a fluorine atom and a methoxy group. 3-FMA has a wide range of applications in the field of biochemistry and molecular biology, as well as in the fields of medicinal chemistry and drug delivery.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in the field of biochemistry and molecular biology. It has been used as a reagent in the synthesis of various small molecules and peptides, as well as in the study of enzyme-catalyzed reactions. It has also been used in the study of protein-protein interactions and the development of novel therapeutic agents. Additionally, 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in the study of drug delivery systems, as it can be used to facilitate the targeted delivery of drugs to specific cells or tissues.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that the fluorine atom in the molecule plays a role in its activity. The fluorine atom is thought to interact with the target molecule, which in turn modulates the activity of the molecule. Additionally, the methoxy group is believed to interact with the target molecule and modulate its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% are not yet fully understood. However, some studies have suggested that 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% may have an effect on the metabolism of fatty acids, as well as on the expression of certain genes. Additionally, some studies have suggested that 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% may have an effect on the activity of certain enzymes, such as those involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is that it is easy to synthesize and has a high purity (95%). Additionally, 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is relatively stable and can be stored without significant degradation. However, there are some limitations to using 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments. For example, the fluorine atom in the molecule can interact with other molecules in the experiment, which can lead to unexpected results. Additionally, the methoxy group in the molecule can react with other molecules, which can also lead to unexpected results.
Future Directions
Given the wide range of potential applications of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%, there are a number of future directions that could be explored. For example, further research could be conducted to better understand the biochemical and physiological effects of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential use of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% in drug delivery systems, as well as its potential use in the synthesis of novel small molecules and peptides. Finally, further research could be conducted to explore the potential use of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% in the study of enzyme-catalyzed reactions and protein-protein interactions.
Synthesis Methods
3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is synthesized through a process known as the Mitsunobu reaction. This reaction involves the use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to convert a primary alcohol into an ester. In this reaction, a primary alcohol is reacted with an aldehyde in the presence of an acid catalyst to produce an ester. In the case of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%, the primary alcohol is 5-fluoro-2-methoxyphenol, and the aldehyde is 5-methoxybenzaldehyde. This reaction is usually carried out at room temperature, and yields a product with a purity of 95%.
properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNRLCTXAVFMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690217 |
Source
|
Record name | 5'-Fluoro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-02-0 |
Source
|
Record name | 5'-Fluoro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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